N-(2,5-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
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Overview
Description
N-(2,5-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through specific reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,5-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,5-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide shares structural similarities with other compounds containing indole, triazole, and sulfanyl groups.
Ethyl acetoacetate: Another compound with a similar functional group arrangement but different core structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H25N5O2S |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H25N5O2S/c1-17-8-9-18(2)24(14-17)29-25(33)16-35-27-31-30-26(22-15-28-23-7-5-4-6-21(22)23)32(27)19-10-12-20(34-3)13-11-19/h4-15,28H,16H2,1-3H3,(H,29,33) |
InChI Key |
RCTLWEDMKUUKTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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